![molecular formula C14H20ClN3O B15113814 3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B15113814.png)
3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol
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Overview
Description
3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is a synthetic organic compound that features a phenolic group, a pyrazole ring, and an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Phenol Functionalization: Finally, the aminomethylated pyrazole is coupled with a phenol derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl (-OH) group in 3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is susceptible to oxidation. Key reactions include:
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Formation of Quinones :
The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions. This reaction is critical for generating electrophilic intermediates for further functionalization.Reagent Conditions Product KMnO₄ Acidic medium Quinone derivatives H₂O₂ Basic or neutral conditions Phenoxide radicals
Reduction Reactions
The pyrazole ring and other reducible moieties in the compound undergo selective reduction:
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Pyrazole Ring Reduction :
Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can reduce the pyrazole ring, altering its electronic properties. This reaction is often employed to generate intermediate compounds for subsequent derivatization.
Electrophilic Substitution on the Phenolic Ring
The aromatic ring with the hydroxyl group undergoes electrophilic substitution reactions:
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Halogenation :
Introduction of halogens (e.g., Cl, Br) via electrophilic substitution, typically using halide salts and acidic conditions. This enhances the compound’s reactivity for further biochemical applications. -
Nitration :
Nitration agents (e.g., HNO₃/H₂SO₄) can introduce nitro groups, altering the compound’s electronic properties for tailored therapeutic effects.
Nucleophilic Substitution
The amino group (-NH₂) in the compound acts as a nucleophile, enabling substitution reactions:
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Alkylation/Acylation :
Reaction with alkyl halides or acyl chlorides in the presence of bases (e.g., triethylamine) yields derivatives with modified solubility or bioavailability. -
Coupling Reactions :
The amino group facilitates coupling with other molecules (e.g., enzymes, proteins) via reagents like EDC/NHS, enabling applications in biochemical assays.
Condensation Reactions
The compound participates in condensation reactions with carbonyl compounds:
-
Schiff Base Formation :
Reaction with aldehydes or ketones under acidic conditions forms Schiff bases, which are valuable for synthesizing bioactive molecules. -
Imine Synthesis :
Condensation with amine-containing partners generates imine derivatives, useful in medicinal chemistry for targeting specific biomolecules.
Glycosylation
While not directly demonstrated for this compound, structural analogs with phenolic groups undergo O-glycosylation. For example, chromone-pyrazole hybrids react with glycosyl donors (e.g., acetylated glucose) under phase-transfer catalysis to produce glycosylated derivatives, enhancing solubility and stability .
Key Reaction Mechanisms
The compound’s reactivity stems from its functional groups:
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Phenol Group : Hydrogen bonding and electrophilic substitution.
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Amino Group : Nucleophilic attack and hydrogen bonding.
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Pyrazole Ring : π–π interactions and coordination with metals.
These interactions drive its participation in enzymatic inhibition or receptor modulation, critical for therapeutic applications.
Comparative Reaction Trends
Reaction Type | Reactivity Factor | Typical Reagents |
---|---|---|
Oxidation | Phenol group | KMnO₄, H₂O₂ |
Reduction | Pyrazole ring | Pd/C, NaBH₄ |
Substitution | Amino group | Alkyl halides, Acyl chlorides |
Condensation | Carbonyl groups | Aldehydes, Ketones |
Scientific Research Applications
3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol
- **3-(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol
- **4-(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol
Uniqueness
3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the pyrazole ring and the aminomethyl linkage to the phenol group distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.
Properties
Molecular Formula |
C14H20ClN3O |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-[[(1-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11(2)17-7-6-13(16-17)10-15-9-12-4-3-5-14(18)8-12;/h3-8,11,15,18H,9-10H2,1-2H3;1H |
InChI Key |
WCRDEMVPCPULTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
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